molecular formula C17H24N2OS B6474224 4-(1-benzylpiperidine-3-carbonyl)thiomorpholine CAS No. 2640829-28-1

4-(1-benzylpiperidine-3-carbonyl)thiomorpholine

Cat. No.: B6474224
CAS No.: 2640829-28-1
M. Wt: 304.5 g/mol
InChI Key: BMXOQQBQPWSGBS-UHFFFAOYSA-N
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Description

4-(1-benzylpiperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thiomorpholine moiety

Preparation Methods

The synthesis of 4-(1-benzylpiperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the acylation of 1-benzylpiperidine with a suitable acylating agent to introduce the carbonyl group. Finally, the thiomorpholine ring is introduced through a cyclization reaction under specific conditions .

Chemical Reactions Analysis

4-(1-benzylpiperidine-3-carbonyl)thiomorpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1-benzylpiperidine-3-carbonyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Properties

IUPAC Name

(1-benzylpiperidin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-17(19-9-11-21-12-10-19)16-7-4-8-18(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXOQQBQPWSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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